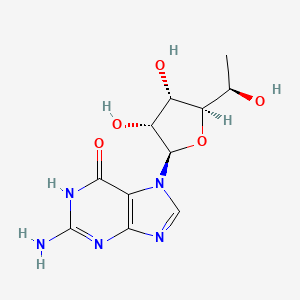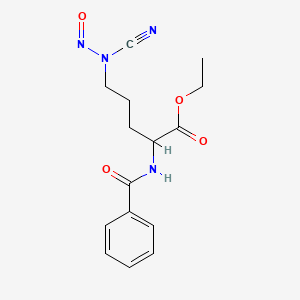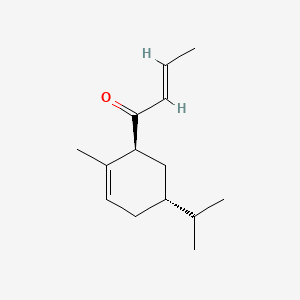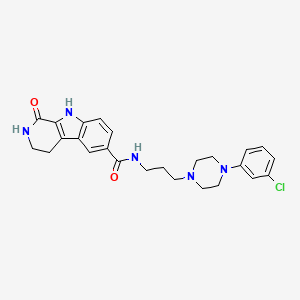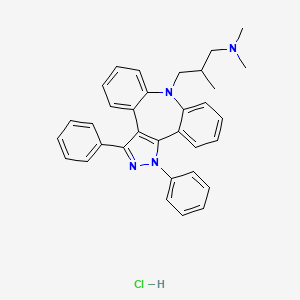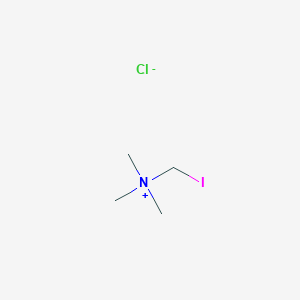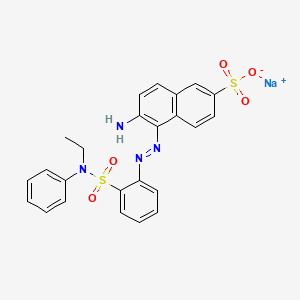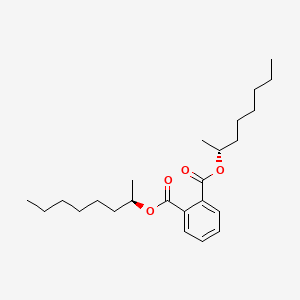
Phthalate, l secondary octyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalate, l secondary octyl, is a member of the phthalate family, which are esters of phthalic acid. These compounds are widely used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound, in particular, is known for its application in various industrial and consumer products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phthalate, l secondary octyl, typically involves the esterification of phthalic anhydride with secondary octanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Phthalic anhydride+Secondary octanol→Phthalate, l secondary octyl+Water
Industrial Production Methods
In industrial settings, the production of this compound, is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Phthalate, l secondary octyl, undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the breakdown of the ester bond in the presence of water, leading to the formation of phthalic acid and secondary octanol.
Oxidation: this compound, can be oxidized to form phthalic acid derivatives.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles can be used, depending on the desired product.
Major Products
Hydrolysis: Phthalic acid and secondary octanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates, depending on the nucleophile used.
Applications De Recherche Scientifique
Phthalate, l secondary octyl, has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible polymers and as a reagent in organic synthesis.
Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential impacts on human health, including reproductive and developmental toxicity.
Industry: Widely used in the manufacture of consumer products such as toys, packaging materials, and medical devices.
Mécanisme D'action
Phthalate, l secondary octyl, exerts its effects primarily through its interaction with cellular receptors and enzymes. It can bind to nuclear receptors, such as the peroxisome proliferator-activated receptors (PPARs), leading to changes in gene expression. Additionally, it can interfere with hormone signaling pathways, disrupting normal physiological processes.
Comparaison Avec Des Composés Similaires
Phthalate, l secondary octyl, can be compared with other phthalates, such as:
Di-n-octyl phthalate: Similar in structure but with different alkyl chain branching, leading to variations in physical and chemical properties.
Di(2-ethylhexyl) phthalate: Widely used plasticizer with a different alkyl chain, resulting in different applications and toxicity profiles.
Dibutyl phthalate: Shorter alkyl chain, leading to different solubility and volatility characteristics.
This compound, is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties, making it suitable for particular applications.
Propriétés
Numéro CAS |
64535-98-4 |
|---|---|
Formule moléculaire |
C24H38O4 |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
bis[(2R)-octan-2-yl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H38O4/c1-5-7-9-11-15-19(3)27-23(25)21-17-13-14-18-22(21)24(26)28-20(4)16-12-10-8-6-2/h13-14,17-20H,5-12,15-16H2,1-4H3/t19-,20-/m1/s1 |
Clé InChI |
RLRMXWDXPLINPJ-WOJBJXKFSA-N |
SMILES isomérique |
CCCCCC[C@@H](C)OC(=O)C1=CC=CC=C1C(=O)O[C@H](C)CCCCCC |
SMILES canonique |
CCCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


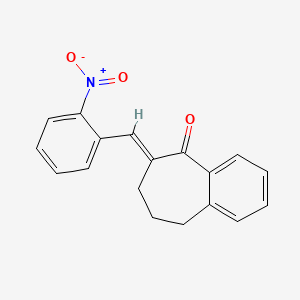
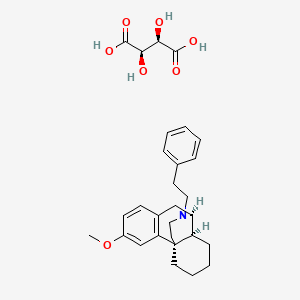
![1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid](/img/structure/B12708873.png)
